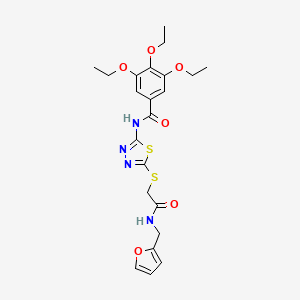

3,4,5-triethoxy-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Propriétés

IUPAC Name |

3,4,5-triethoxy-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O6S2/c1-4-29-16-10-14(11-17(30-5-2)19(16)31-6-3)20(28)24-21-25-26-22(34-21)33-13-18(27)23-12-15-8-7-9-32-15/h7-11H,4-6,12-13H2,1-3H3,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFNWGDFFBQOEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3,4,5-triethoxy-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antifungal properties along with potential mechanisms of action.

Chemical Structure and Synthesis

The compound features a triethoxybenzamide structure linked to a thiadiazole derivative. The synthesis of such compounds often involves multi-step organic reactions, typically starting from readily available precursors. The presence of the furan moiety is significant as it enhances the biological profile of the compound.

Anticancer Activity

Recent studies have shown that derivatives containing thiadiazole rings exhibit notable anticancer properties. For instance, compounds similar to 3,4,5-triethoxy-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide demonstrated potent antiproliferative effects against various human tumor cell lines.

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| CM-M345 | MCF-7 | 2.1 - 3.4 |

| BP-M345 | NCI-H460 | 0.17 - 0.45 |

| Doxorubicin | MCF-7 | 0.028 |

The GI50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the effectiveness of these compounds in cancer therapy .

The mechanism underlying the anticancer activity is primarily through the inhibition of microtubule dynamics, akin to established chemotherapeutics like colchicine. Docking studies suggest that these compounds may bind to the colchicine site on tubulin, disrupting mitotic processes and inducing apoptosis in cancer cells .

Antifungal Activity

Thiadiazole derivatives have also been explored for their antifungal properties. Studies indicate that they can inhibit ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 3k | C. albicans | 10 |

| 3l | C. glabrata | 10 |

The minimum inhibitory concentration (MIC) values reflect the potency of these compounds against various fungal species .

Case Studies

- Anticancer Evaluation : In a study evaluating derivatives similar to our compound, it was found that certain benzamide derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7), with mechanisms involving downregulation of key survival pathways .

- Antifungal Mechanism : A detailed investigation into the antifungal activity revealed that these compounds could effectively target the fungal enzyme 14-alpha sterol demethylase, crucial for ergosterol synthesis .

Applications De Recherche Scientifique

Anticancer Applications

Recent studies highlight the compound's potential as an anticancer agent:

-

Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The MTT assay indicates that structural modifications can enhance anticancer properties significantly.

Compound Cell Line IC50 Value (μM) Target Compound MCF-7 TBD 3d HeLa 29 3c MCF-7 73 -

Mechanisms of Action :

- Inhibition of Cell Proliferation : The compound may disrupt key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

- Enzyme Targeting : Some studies indicate that thiadiazole derivatives can inhibit specific kinases associated with tumor growth .

Antimicrobial Applications

The compound also shows promise as an antimicrobial agent:

- Antibacterial Activity : Thiadiazole derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds containing the thiadiazole moiety have been reported to possess higher activity than standard antibiotics like streptomycin .

- Antifungal Activity : The presence of furan and thiadiazole rings contributes to enhanced antifungal properties against various fungal strains. Studies highlight the effectiveness of these compounds against pathogens such as Aspergillus niger and Candida albicans .

Case Studies and Comparative Research

Several studies provide insights into the comparative efficacy of this compound:

- Comparative Studies with Other Heterocycles : In comparative analyses with other nitrogen-rich heterocycles like oxadiazoles and triazoles, thiadiazole derivatives exhibited superior cytotoxic effects due to their structural properties that enhance cellular uptake .

- Synergistic Effects : Some derivatives have been assessed for their synergistic effects when combined with existing antifungal treatments like fluconazole, indicating potential for improved therapeutic strategies .

Comparaison Avec Des Composés Similaires

Structural Features

Target Compound :

- Core : 1,3,4-thiadiazole.

- Substituents: Thioether-linked 2-((furan-2-ylmethyl)amino)-2-oxoethyl group. N-linked 3,4,5-triethoxybenzamide.

Analog Compounds (from Evidence):

N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Substituents: 4-chlorobenzylthio and phenoxyacetamide. Key Difference: Lacks furan and triethoxy groups; uses chlorobenzyl for lipophilicity .

N-{[5-(Benzylidenamino)-1,3,4-thiadiazol-2-yl]sulfonyl}benzamide (9a): Substituents: Sulfonamide and benzylidenamino groups. Key Difference: Sulfonamide instead of thioether; benzylidenamino for planarity .

N-[5-({2-[(3-Chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (6.4): Substituents: Triazinoquinazoline and chloroaryl groups. Key Difference: Extended heterocyclic system (triazinoquinazoline) for antitumor activity .

2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-(4-methylphenyl)ethan-1-one (6b): Substituents: Oxadiazole-thiadiazole hybrid with cyclohexyl and methylphenyl groups. Key Difference: Dual heterocyclic system (oxadiazole-thiadiazole) for anticandidal activity .

Table 1: Structural Comparison

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,5-triethoxy-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how do reaction conditions impact yield?

- Methodology :

- Stepwise synthesis : Begin with the formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides or hydrazine derivatives with carbon disulfide .

- Amide coupling : Use coupling agents (e.g., EDC/HOBt) to attach the benzamide moiety to the thiadiazole ring .

- Thioether linkage : Introduce the furan-2-ylmethylamino group via nucleophilic substitution (e.g., using α-haloacetamide intermediates) .

- Critical parameters : Optimize temperature (60–80°C for cyclization), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for coupling reactions) .

- Yield optimization : Monitor intermediates via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Essential methods :

| Technique | Purpose | Key Data |

|---|---|---|

| NMR | Confirm backbone structure and substituents | : δ 7.8–8.2 (thiadiazole protons), δ 1.2–1.5 (triethoxy -CH) |

| HRMS | Verify molecular ion ([M+H]) | Exact mass ±0.001 Da |

| IR | Identify functional groups (e.g., C=O at 1650–1680 cm) | |

| HPLC | Assess purity (>95%) | Retention time consistency |

Q. How should researchers design initial biological activity assays for this compound?

- Screening protocol :

- Target selection : Prioritize kinases (e.g., EGFR) or antimicrobial targets (e.g., bacterial dihydrofolate reductase) based on structural analogs .

- In vitro assays :

- Anticancer : MTT assay on cancer cell lines (IC determination) .

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve this compound’s bioactivity?

- Methodology :

- Substituent variation : Synthesize derivatives with modified ethoxy groups (e.g., replacing triethoxy with trifluoromethyl or halogens ).

- Biological testing : Compare IC values across analogs to identify key functional groups .

- Computational modeling : Use docking (AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR) .

Q. What computational methods are suitable for predicting this compound’s mechanism of action?

- Approaches :

- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability .

- QSAR models : Corrogate electronic parameters (HOMO/LUMO gaps) with bioactivity data .

- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors in the thiadiazole ring) .

Q. How can researchers resolve contradictions in biological activity data across different substituent analogs?

- Case example : If analogs with electron-withdrawing groups (e.g., -NO) show reduced activity compared to electron-donating groups (e.g., -OCH):

- Hypothesis testing : Evaluate solubility (logP via shake-flask method) and membrane permeability (PAMPA assay) .

- Data reconciliation : Use multivariate analysis (PCA) to separate electronic effects from steric influences .

Q. What experimental strategies elucidate multi-step reaction mechanisms in the compound’s synthesis?

- Techniques :

- Isolation of intermediates : Quench reactions at intervals (e.g., 30 min, 1 hr) and characterize via NMR .

- Kinetic studies : Monitor reaction progress via in-situ IR (e.g., disappearance of -NCS peak at 2100 cm) .

- Isotope labeling : Use -labeled water to trace hydrolysis steps in amide formation .

Q. How can synergistic effects with other therapeutic agents be systematically evaluated?

- Protocol :

- Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cancer cell lines .

- Mechanistic studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .

Q. What methods ensure long-term stability under varying experimental conditions?

- Stability studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.